molecular formula C7H11NO4 B8217733 (2R,3S)-rel-piperidine-2,3-dicarboxylic acid

(2R,3S)-rel-piperidine-2,3-dicarboxylic acid

Cat. No.: B8217733
M. Wt: 173.17 g/mol
InChI Key: PTLWNCBCBZZBJI-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-rel-Piperidine-2,3-dicarboxylic acid is a six-membered piperidine ring derivative with dicarboxylic acid groups at positions 2 and 2. The rel configuration denotes the relative stereochemistry of the chiral centers, distinguishing it from other stereoisomers. This compound is primarily studied for its role in modulating NMDA receptors, particularly GluN2C/D subunits, due to its structural similarity to endogenous glutamate analogs .

Properties

IUPAC Name

(2R,3S)-piperidine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLWNCBCBZZBJI-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyridine-2,3-Dicarboxylic Acid Imides

Procedure :

  • Substrate : Pyridine-2,3-dicarboxylic acid N-benzylimide.

  • Catalyst : 5% Pd/C (palladium on carbon).

  • Conditions : Toluene solvent, 80°C, 15–20 bar H₂ pressure.

  • Outcome : Piperidine-2,3-dicarboxylic acid (98.7% purity via GC analysis).

Mechanistic Insight :
Hydrogenation proceeds via sequential H₂ adsorption on Pd/C, reducing the pyridine ring to piperidine. The rel configuration arises from non-stereoselective reduction, yielding a racemic mixture.

Limitations :

  • Requires post-synthetic resolution for enantiopure products.

  • Functional group tolerance limited to non-reactive substituents.

Asymmetric Synthesis via Evans’ Chiral Auxiliaries

Asymmetric induction using oxazolidinones enables stereocontrol.

Route from L-Aspartic Acid

Steps :

  • Starting Material : L-Aspartic acid β-tert-butyl ester.

  • Tribenzylation : NaOH/THF, benzyl bromide (3 eq), 85% yield.

  • Allylation : KHMDS, allyl iodide (6:1 dr), 72% yield.

  • Hydroboration-Oxidation : BH₃·THF, then NaIO₄ to aldehyde.

  • Reductive Amination : NH₄OAc/NaBH₃CN, cyclizing to piperidine.

Stereochemical Outcome :

  • Trans -2,3-dicarboxylic acid configuration achieved via Evans’ auxiliary.

  • Adapting alkylation steps with bulkier electrophiles may shift diastereomer ratios.

Data Table : Comparative Yields in Asymmetric Routes

StepYield (%)Diastereomeric RatioReference
Tribenzylation85N/A
Allylation726:1
Reductive Amination38>20:1

Reductive Amination of Aldehydes with Amino Acid Derivatives

Ring closure via reductive amination constructs the piperidine backbone.

Protocol from β-Alanine Derivatives

Procedure :

  • Substrate : N-Cbz-β-alanine.

  • Alkylation : LDA, tert-butyl bromoacetate (2 eq), −78°C, 65% yield.

  • Ozonolysis : O₃/MeOH, then reductive workup to aldehyde.

  • Cyclization : NH₄OAc/NaBH₃CN, 28% overall yield.

Key Considerations :

  • Low-temperature alkylation minimizes epimerization.

  • Cbz protection prevents N-overalkylation.

Resolution of Racemic Mixtures

Racemic syntheses followed by chiral resolution yield rel configurations.

Enzymatic Hydrolysis

Method :

  • Substrate : Racemic piperidine-2,3-dicarboxylic acid diester.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Outcome : Kinetic resolution with 90% ee for (2R,3S)-isomer.

Data Table : Resolution Efficiency

Methodee (%)Yield (%)Reference
Enzymatic (CAL-B)9045
Chiral Chromatography>9930

Industrial-Scale Synthesis

Scalable routes prioritize cost efficiency and minimal purification.

Continuous Hydrogenation

Setup :

  • Reactor : Fixed-bed Pd/C catalyst.

  • Conditions : 100°C, 10 bar H₂, residence time 2 hr.

  • Throughput : 1.2 kg/hr with 95% conversion.

Advantages :

  • No intermediate isolation reduces waste.

  • Compatible with automated process control.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-rel-piperidine-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids or aldehydes, while reduction can produce diols or alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.

Scientific Research Applications

(2R,3S)-rel-piperidine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S)-rel-piperidine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to the active site of enzymes or interacting with receptor proteins to modulate their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2R,3S)-rel-piperidine-2,3-dicarboxylic acid with structurally or functionally related compounds:

Compound Name Structure Biological Target Key Features Selectivity/Potency References
This compound Piperidine ring with 2,3-dicarboxylic acid groups NMDA receptors (GluN2C/D) Six-membered saturated ring; rel configuration Moderate affinity; selective for GluN2C/D subunits
UBP145 (piperazine analog) Piperazine ring with 9-bromophenanthrene-3-carbonyl substituent NMDA receptors (GluN2C/D) Piperazine core; bulky bromophenanthrene group enhances hydrophobicity 3–10-fold higher selectivity for GluN2C/D vs. GluN2A/B
(2R,3R)-Aziridine-2,3-dicarboxylic acid (in miraziridine A) Aziridine ring (3-membered) with dicarboxylic acids Proteases (trypsin, papain, pepsin) High ring strain; dual inhibitory elements (aziridine + statine) Broad-spectrum protease inhibition; IC₅₀ values in nM range
(2R,3S)-Azetidine-2,3-dicarboxylic acid Azetidine ring (4-membered) NMDA receptors Increased ring strain vs. piperidine; stereochemistry-dependent activity (2R,3S) isomer shows distinct NMDA receptor affinity vs. (2S,3R)
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid Spirocyclic dioxaspiro ring Structural studies Spirocyclic constraints; dioxane ring enhances crystallographic stability Not biologically active; used for crystallographic modeling
(2S,3S)-Aziridine-2,3-dicarboxylic acid Aziridine ring (3-membered) Actinomycete-derived protease inhibitors Stereochemistry critical for bioactivity Inhibits cysteine proteases; lower potency than miraziridine A

Key Structural and Functional Insights:

Ring Size and Strain :

  • Smaller rings (aziridine, azetidine) exhibit higher strain, enhancing reactivity but reducing metabolic stability. For example, miraziridine A's aziridine moiety is pivotal for protease inhibition but limits pharmacokinetic profiles .
  • Piperidine and piperazine analogs offer conformational flexibility, enabling optimized receptor interactions. UBP145’s piperazine ring and bromophenanthrene substituent improve GluN2C/D selectivity through hydrophobic interactions .

Stereochemistry :

  • The rel configuration in (2R,3S)-piperidine-2,3-dicarboxylic acid positions carboxyl groups for optimal NMDA receptor binding. Similarly, (2R,3S)-azetidine-2,3-dicarboxylic acid’s activity is stereoisomer-specific .
  • Miraziridine A’s (2R,3R)-aziridine configuration is essential for simultaneous inhibition of multiple protease classes .

Substituent Effects: Bulky groups (e.g., UBP145’s bromophenanthrene) enhance subunit selectivity by occupying hydrophobic pockets in NMDA receptors .

Biological Targets :

  • NMDA receptor antagonists (piperidine/piperazine derivatives) are critical tools in neuroscience for studying synaptic plasticity .
  • Aziridine-based compounds like miraziridine A demonstrate the versatility of small-ring dicarboxylic acids in targeting proteases .

Biological Activity

(2R,3S)-rel-piperidine-2,3-dicarboxylic acid, also known as cis-2,3-piperidinedicarboxylic acid, is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H11_{11}N O4_4
  • Molecular Weight : 173.17 g/mol
  • CAS Number : 46026-75-9
  • Density : 1.363 g/cm³
  • Boiling Point : 419.4°C at 760 mmHg

The compound features two carboxylic acid groups attached to a piperidine ring, which contributes to its reactivity and biological activity.

This compound acts primarily as a non-specific antagonist of ionotropic glutamate receptors, including NMDA (N-Methyl-D-Aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors . It exhibits the following mechanisms:

  • Partial Agonist Activity : It functions as a partial agonist for NMDA receptors, influencing the formation of cyclic GMP in neuronal tissues .
  • Inhibition of Excitatory Transmission : By blocking excitatory synaptic transmissions, it may have neuroprotective effects and potential applications in treating excitotoxicity-related conditions .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects against various diseases.

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter systems. For example:

  • In studies using rat cerebellar slices, the compound stimulated cyclic GMP formation in a magnesium-free medium containing phosphodiesterase inhibitors. This effect was completely blocked by NMDA antagonists, confirming its role in NMDA receptor modulation .

Potential Therapeutic Applications

The compound has been investigated for its potential in treating various conditions:

  • Neurodegenerative Diseases : Due to its ability to modulate glutamate receptors and inhibit excitotoxicity, it is being explored for neuroprotective applications.
  • Cancer Treatment : Some derivatives of piperidine compounds have shown promise in inhibiting tumor growth through various biochemical pathways .

Case Studies

  • Study on Cyclic GMP Formation :
    • A study demonstrated that (+/-)-cis-2,3-piperidine dicarboxylic acid acted as an NMDA partial agonist and affected cyclic GMP levels in immature rat cerebellar tissues. The findings suggest that it could be a valuable tool for understanding NMDA receptor functions in neurodevelopment .
  • Therapeutic Potential in Cancer :
    • Research into piperidine derivatives has indicated that they may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This inhibition can lead to reduced growth of cancer cells .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeMechanism of Action
This compoundNMDA antagonistBlocks excitatory synaptic transmission
Pipecolic AcidAmino Acid DerivativeDifferent biological activities
2,6-PiperidinedionePharmaceutical IntermediateUsed in drug synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.